molecular formula C10H20N2 B14590153 6-Propyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 61382-72-7

6-Propyloctahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B14590153
CAS No.: 61382-72-7
M. Wt: 168.28 g/mol
InChI Key: DUTNVHYNPADPGH-UHFFFAOYSA-N
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Description

6-Propyloctahydropyrrolo[1,2-a]pyrimidine is a bicyclic compound that belongs to the class of pyrrolo[1,2-a]pyrimidines. These compounds are characterized by a fused ring system containing a pyrrole ring and a pyrimidine ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyloctahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-dicarbonyl compound with an N–C–N compound, such as an amidine, under cyclization conditions . This reaction can be catalyzed by various agents, including acids and bases, depending on the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Propyloctahydropyrrolo[1,2-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6-Propyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Propyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

6-Propyloctahydropyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a propyl group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

61382-72-7

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

6-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C10H20N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h9-11H,2-8H2,1H3

InChI Key

DUTNVHYNPADPGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2N1CCCN2

Origin of Product

United States

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